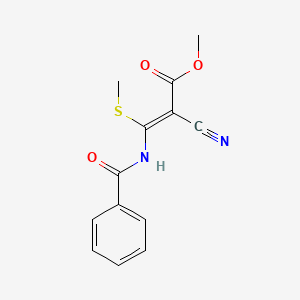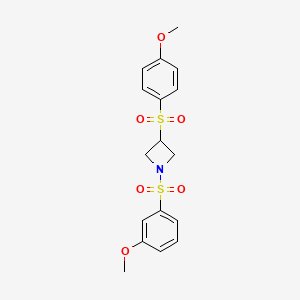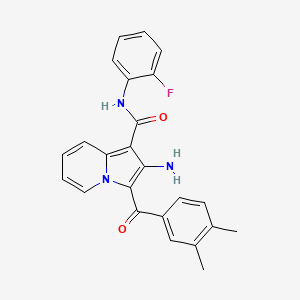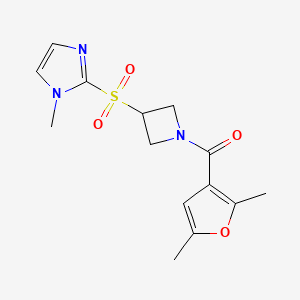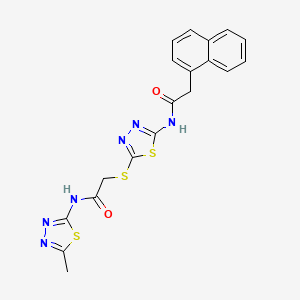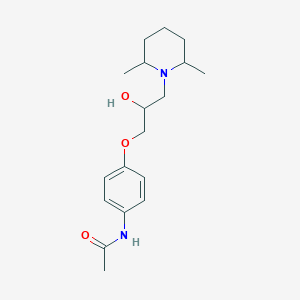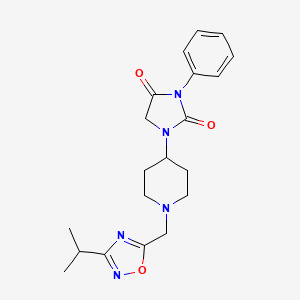
4-fluoro-1-N-propylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-fluoro-1-N-propylbenzene-1,2-diamine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluorinated benzene derivatives. Fluorinated aromatic compounds are known for their unique properties, such as increased stability and altered electronic characteristics, which make them valuable in various applications, including materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves palladium-catalyzed reactions, such as the Buchwald-Hartwig reaction, which is used to synthesize a fluorinated tetraphenylbenzidine derivative . Another approach is the nucleophilic aromatic substitution, which is employed in the synthesis of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene . The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine via diazotization and bromination is another example of the synthetic strategies used for such compounds .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of a fluorinated tetraphenylbenzidine derivative was determined, revealing a linear centrosymmetric framework . Similarly, the solid-state and molecular structures of substituted spirocyclotetraphosphazenes were confirmed by X-ray crystallography .
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including substitution reactions with primary amines, as seen in the case of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene . The reactivity of 1-fluoro-2,4-dinitrobenzene with NH-heteroaromatic compounds to form N-2,4-dinitrophenyl derivatives is another example of the chemical behavior of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds often exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the case of soluble fluoro-polyimides . The introduction of fluorine can also affect the electronic properties, leading to intense fluorescence, as observed in the fluorinated tetraphenylbenzidine derivative .
Wissenschaftliche Forschungsanwendungen
Novel Polymeric Materials
The synthesis of novel aromatic polyamides and polyimides involves "4-fluoro-1-N-propylbenzene-1,2-diamine" or structurally similar diamines, leading to materials with exceptional mechanical properties, thermal stability, and optical transparency. These materials are of interest due to their potential applications in high-performance coatings, films, and electronic devices. For instance, Hsiao, Chen, and Liou (2004) explored aromatic polyamides bearing pendent diphenylamino or carbazolyl groups, showcasing their potential for casting flexible and tough films with excellent mechanical properties (Hsiao, Chen, & Liou, 2004).
Enhanced Solubility and Thermal Stability
Fluoro-polyimides synthesized from fluorine-containing aromatic diamines exhibit enhanced solubility, thermal stability, and low moisture absorption, making them suitable for various industrial applications, including high-quality and purity polyimide films with excellent thermal stability (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Electrochromic and Electrochemical Applications
The development of electrochromic materials and devices is another significant application area. For example, novel chiral 1,3-diamines synthesized through a modular strategy involving nucleophilic aromatic substitution have potential applications in the synthesis of fluorinated pharmaceuticals and as chiral proton-donors (Braun, Calmuschi-Cula, Englert, Höfener, Alberico, & Salzer, 2008).
Advanced Liquid Crystal Display Technologies
The synthesis of fluorinated copolyimides with trifluoromethyl-containing aromatic diamines has been explored for applications in advanced liquid crystal display (LCD) technologies, demonstrating the versatility of fluorine-containing aromatic diamines in the development of materials with great thermal stability, high mechanical properties, and potential for use in LCD applications (Liu, Li, Wu, Zhou, Wang, & Yang, 2002).
Organic Synthesis and Catalysis
Additionally, the organometallic chemistry of partially fluorinated benzenes, including compounds structurally related to "4-fluoro-1-N-propylbenzene-1,2-diamine," highlights their use as solvents and ligands in catalysis and organic synthesis, providing a pathway for the activation and functionalization of C-H and C-F bonds (Pike, Crimmin, & Chaplin, 2017).
Eigenschaften
IUPAC Name |
4-fluoro-1-N-propylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLXAJXEPZWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1-N-propylbenzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)
